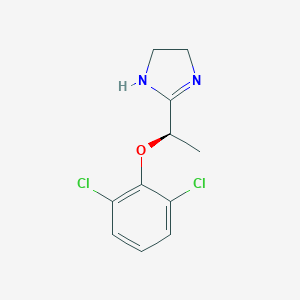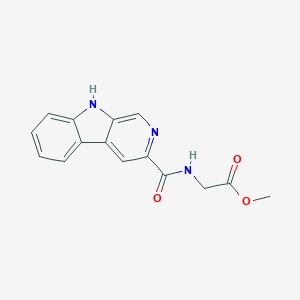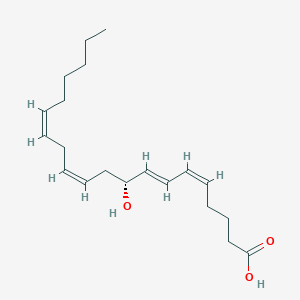
Levlofexidine
Vue d'ensemble
Description
La levlofexidine est le R-énantiomère de la lofexidine, un agoniste des récepteurs alpha2-adrénergiques à action centrale. Elle est principalement utilisée pour aider à soulager les symptômes du sevrage aux opiacés chez les personnes dépendantes aux opiacés . La this compound est également connue pour son utilisation potentielle comme antihypertenseur à action courte .
Applications De Recherche Scientifique
Levlofexidine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists and their interactions.
Medicine: The primary medical application of this compound is in the management of opioid withdrawal symptoms.
Industry: this compound is used in the pharmaceutical industry for the development of medications targeting opioid withdrawal and other related conditions.
Mécanisme D'action
Levlofexidine works by blocking the release of norepinephrine, a hormone similar to adrenaline that contributes to opioid withdrawal symptoms . It reduces the neurochemical surge by inhibiting the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), which in turn decreases the sympathetic outflow. This results in the improvement of withdrawal symptoms .
Safety and Hazards
The adverse effects of Levlofexidine include bradycardia, hypotension, orthostasis, somnolence, sedation, dry mouth, and rebound elevations in blood pressure and prolongation of QT interval . It is contraindicated in patients who are on beta-blockers and angiotensin-converting enzyme inhibitors (ACE inhibitors) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La levlofexidine peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Étape 1 : Le ®-(-)-2-(2,6-dichlorophénoxy)propionamide est mis à réagir avec le tétrafluoroborate de triméthoxonium dans le dichlorométhane pendant 36 heures.
Étape 2 : Le produit résultant est ensuite mis à réagir avec l'éthylènediamine dans le dichlorométhane à des températures allant de 0 à 20 degrés Celsius.
Le produit final est obtenu par recristallisation à partir d'hexanes bouillants, ce qui donne de la this compound pure sous forme d'aiguilles blanches .
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound impliquent généralement une synthèse à grande échelle utilisant les mêmes conditions réactionnelles que celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le composé répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
La levlofexidine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants pour produire des dérivés réduits.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des parties phénoxy et imidazoline, conduisant à la formation de produits substitués.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé de référence dans l'étude des agonistes des récepteurs alpha2-adrénergiques et de leurs interactions.
Médecine : L'application médicale principale de la this compound est la prise en charge des symptômes du sevrage aux opiacés.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments ciblant le sevrage aux opiacés et d'autres affections connexes.
Mécanisme d'action
La this compound exerce ses effets en agissant comme un puissant agoniste des récepteurs alpha2-adrénergiques . Elle se lie aux récepteurs alpha2-adrénergiques dans le système nerveux central, ce qui entraîne une diminution de la libération de noradrénaline. Cela se traduit par une diminution de l'éjection sympathique et un soulagement des symptômes de sevrage chez les personnes dépendantes aux opiacés . La this compound a également une affinité agoniste modérée pour d'autres récepteurs, notamment le récepteur adrénergique Alpha-1A et plusieurs récepteurs de la sérotonine .
Comparaison Avec Des Composés Similaires
La levlofexidine est structurellement et fonctionnellement similaire à la lofexidine, la clonidine et d'autres agonistes des récepteurs alpha2-adrénergiques . La this compound est unique par sa forme énantiomérique spécifique, ce qui peut contribuer à son profil pharmacologique distinct. Parmi les composés similaires, on peut citer :
Lofexidine : Le mélange racémique dont la this compound est le R-énantiomère.
Clonidine : Un autre agoniste des récepteurs alpha2-adrénergiques utilisé pour des indications similaires.
Guanfacine : Un agoniste des récepteurs alpha2-adrénergiques utilisé principalement pour le traitement du TDAH.
La particularité de la this compound réside dans sa forme énantiomérique spécifique et son utilisation ciblée dans la prise en charge du sevrage aux opiacés .
Propriétés
IUPAC Name |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024657 | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-78-1 | |
| Record name | Levlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)


![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

